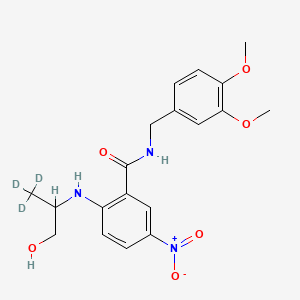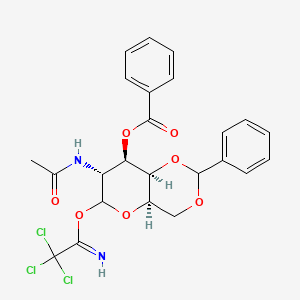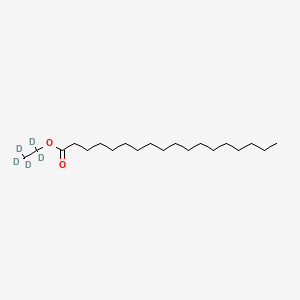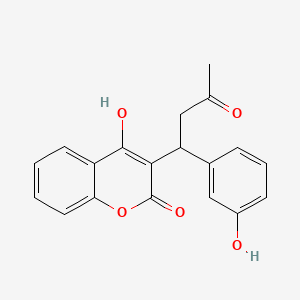
3'-Hydroxy Warfarin
Overview
Description
Warfarin, also known as 3’-Hydroxy Warfarin, is an anticoagulant medication used to prevent blood clot formation . It is commonly used to prevent blood clots in the circulatory system such as deep vein thrombosis and pulmonary embolism, and to protect against stroke in people who have atrial fibrillation, valvular heart disease, or artificial heart valves .
Synthesis Analysis
The synthesis of Warfarin involves the Michael addition of 4-hydroxycoumarins to vinyl-substituted N-heterocycles . A mechanism involving nucleophilic attack at the vinyl-group of the protonated N-heterocycle has been proposed .Molecular Structure Analysis
Warfarin can exist in solution in potentially as many as 40 topologically distinct tautomeric forms . Only 11 of these forms for each enantiomer can be distinguished by selected computational software commonly used to estimate octanol–water partition coefficients and/or ionization constants .Chemical Reactions Analysis
Warfarin’s chemical reactions are influenced by its tautomeric forms. The history of studies on warfarin tautomerism is reviewed, along with the implications of tautomerism to its biological properties (activity, protein binding and metabolism) and chemical properties (log P, log D, p K a) .Physical And Chemical Properties Analysis
Warfarin is a colorless, odorless, crystalline powder . It is almost insoluble in water, but more soluble in some organic solvents, like acetone, halogenated solvents (chloroform e.g.), dioxane and somewhat soluble in alcohols .Scientific Research Applications
1. Analysis and Detection in Environmental Samples
3'-Hyydroxy Warfarin, as a metabolite of Warfarin, has been a subject of interest in the detection and analysis of environmental samples. A study by Armas et al. (2002) developed a multisyringe flow injection analysis for the spectrofluorimetric determination of Warfarin in waters at trace levels. This method achieved quantification limits lower than those previously reported, essential for regulatory compliance in drinking water.
2. Enzyme Kinetics and Metabolic Studies
Warfarin, including its metabolites like 3'-Hydroxy Warfarin, has been crucial in understanding enzyme kinetics and metabolism. Shaik et al. (2016) compared the kinetic parameters of Warfarin's metabolites using LC-MS/MS methods, providing insights into the metabolic pathways and interactions with cytochrome P450 enzymes.
3. Pharmacogenetics and Personalized Medicine
The study of Warfarin and its metabolites, including 3'-Hydroxy Warfarin, contributes significantly to the field of pharmacogenetics. Research by Takahashi and Echizen (2001) highlights the impact of genetic polymorphism on Warfarin metabolism and dosage requirements, which is critical for personalized medicine approaches.
4. Novel Drug Formulations
The formulation of Warfarin into therapeutic dosages for personalized therapy is an emerging area of research. A study by Vuddanda et al. (2018) explored the use of thermal ink-jet printing to create orodispersible Warfarin films, demonstrating the potential for more tailored drug delivery systems.
5. Understanding Drug Interactions
Investigations into Warfarin's interactions with other drugs are crucial for safe and effective use. Research by Douketis et al. (2007) explored the interaction of Warfarin with statins, providing insights into the management of bleeding risks in patients undergoing anticoagulant therapy.
Mechanism of Action
Future Directions
The use of warfarin is declining with preference now being given to direct oral anticoagulants (DOACs) as first-line therapy in common anticoagulation indications, such as VTE treatment and prevention of recurrence, and stroke prevention in non-valvular atrial fibrillation (NVAF) . Despite this, not all patients are appropriate candidates for DOAC therapy. As such, warfarin occupies a niche in therapy for patients with contraindications to DOACs, including but not limited to mechanical heart valves, certain hypercoagulable states, or personal preferences .
properties
IUPAC Name |
4-hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-4-6-13(21)10-12)17-18(22)14-7-2-3-8-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKYQGKCKYAWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Hydroxy Warfarin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










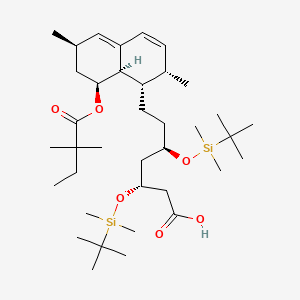

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B565272.png)
